molecular formula C19H19N3O4 B2716799 4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865286-45-9

4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2716799
CAS No.: 865286-45-9
M. Wt: 353.378
InChI Key: HASBZIMMSCXSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H19NO3 . Its average mass is 285.338 Da and its monoisotopic mass is 285.136505 Da .

Scientific Research Applications

Antidiabetic Activity

Research on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which share a similar 1,3,4-oxadiazol moiety, demonstrated their synthesis and in vitro antidiabetic activity through the α-amylase inhibition assay. This suggests a potential application in managing diabetes by modulating enzymatic activity involved in carbohydrate metabolism (Lalpara et al., 2021).

Anticancer Activity

Compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their anticancer activities. For instance, derivatives synthesized for anticancer evaluation showed varying degrees of activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy research (Salahuddin et al., 2014).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities against Bursaphelenchus xylophilus. Compounds demonstrated significant activity, suggesting their use in developing new nematicides (Liu et al., 2022).

Receptor or Enzyme Inhibition

Some derivatives have shown potent inhibitory selectivity against specific targets, such as histone deacetylase 6 (HDAC6), which plays a role in neurodegenerative diseases. This indicates their potential application in developing treatments for conditions like Alzheimer's disease by modulating enzyme activity involved in protein aggregation and tau phosphorylation (Lee et al., 2018).

Platelet Aggregation Inhibition

Research into 4-[2-(alicyclic-[1,2,4]oxadiazol-3-yl)phenoxy]-butyric acids, synthesized from N-hydroxy-2-isopropoxy benzamidine, has revealed their novel application as platelet aggregation inhibitors. This suggests their potential in preventing thrombotic events by inhibiting platelet aggregation induced by various agonists (Chern et al., 2005).

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17(23)20-19-22-21-18(26-19)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASBZIMMSCXSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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